molecular formula C6H10O3S B13571401 Methyl 4-(methylsulfanyl)-3-oxobutanoate CAS No. 64127-51-1

Methyl 4-(methylsulfanyl)-3-oxobutanoate

Cat. No.: B13571401
CAS No.: 64127-51-1
M. Wt: 162.21 g/mol
InChI Key: IGIVMGGDGYMYIQ-UHFFFAOYSA-N
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Description

Methyl 4-(methylsulfanyl)-3-oxobutanoate is an organic compound with the molecular formula C6H10O3S It is a derivative of butanoic acid, featuring a methylsulfanyl group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(methylsulfanyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with methylthiol in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylsulfanyl)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(methylsulfanyl)-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(methylsulfanyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound’s keto group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution. These reactions can modulate the compound’s activity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(ethylsulfanyl)-3-oxobutanoate
  • Methyl 4-(methylsulfanyl)-3-oxopentanoate
  • Methyl 4-(methylsulfanyl)-3-oxobutyrate

Uniqueness

Its methylsulfanyl group provides a site for oxidation and substitution reactions, while the keto group allows for reduction and nucleophilic addition .

Properties

CAS No.

64127-51-1

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

methyl 4-methylsulfanyl-3-oxobutanoate

InChI

InChI=1S/C6H10O3S/c1-9-6(8)3-5(7)4-10-2/h3-4H2,1-2H3

InChI Key

IGIVMGGDGYMYIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CSC

Origin of Product

United States

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